Hexafluoropropene oxide trimer

Description

The exact mass of the compound Hexafluoropropene oxide trimer is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Hexafluoropropene oxide trimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexafluoropropene oxide trimer including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

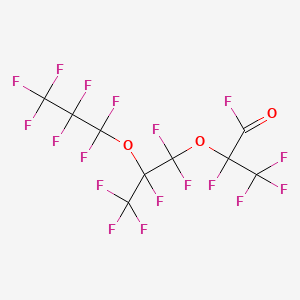

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18O3/c10-1(28)2(11,5(15,16)17)29-9(26,27)4(14,7(21,22)23)30-8(24,25)3(12,13)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIGVPOSKQLNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044630 | |

| Record name | Hexafluoropropene oxide trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2641-34-1 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoropropene oxide trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoropropene oxide trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPROPENE OXIDE TRIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MU15P9EJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of hexafluoropropene oxide trimer

An In-depth Technical Guide to the Synthesis of Hexafluoropropene Oxide (HFPO) Trimer

Abstract

Hexafluoropropene oxide (HFPO) serves as a fundamental building block in modern organofluorine chemistry, prized for its utility in creating highly stable and chemically resistant materials. The controlled oligomerization of HFPO is a process of significant industrial importance, yielding perfluorinated acyl fluorides that are precursors to a variety of high-performance products, including inert fluids, lubricants, and surfactants. This guide provides a comprehensive technical overview of the synthesis of the HFPO trimer, focusing on the core anionic ring-opening mechanism, the critical process parameters that govern selectivity, detailed experimental protocols, and essential safety considerations for handling the highly reactive HFPO monomer.

Introduction: The Significance of HFPO Oligomers

Hexafluoropropene oxide (CAS No. 428-59-1) is a fluorinated epoxide that, unlike its hydrocarbon counterparts, readily undergoes ring-opening polymerization initiated by nucleophiles. This reactivity is the basis for its transformation into a range of valuable perfluoropolyether (PFPE) structures. The oligomers of HFPO, particularly the dimer and trimer, are key intermediates.[1] The HFPO trimer, a perfluorinated carbonyl fluoride, is a crucial precursor for synthesizing specialty fluorine-containing surfactants and inert liquids with exceptional thermal and chemical stability.[2][3]

The synthesis is not trivial; it typically produces a mixture of oligomers with varying chain lengths.[1] Achieving high selectivity for the trimer requires a nuanced understanding and precise control of the underlying reaction mechanism and process variables. This guide aims to elucidate these factors to provide researchers with a robust framework for process development and optimization.

Core Synthesis Mechanism: Anionic Ring-Opening Oligomerization

The conversion of HFPO monomer into its oligomers proceeds via an anionic ring-opening mechanism.[4] This process can be conceptually divided into three fundamental stages: initiation, propagation, and termination/transfer. The reaction is predominantly catalyzed by nucleophiles, with alkali metal halides being the most studied.[2]

-

Initiation: The reaction commences with the nucleophilic attack of a catalyst, typically a "naked" fluoride ion (F⁻), on one of the electrophilic carbon atoms of the HFPO epoxide ring. This attack forces the ring to open, generating a highly reactive perfluoroalkoxide anion.

-

Propagation: The newly formed alkoxide is a potent nucleophile that subsequently attacks another HFPO monomer. This process repeats, extending the perfluoropolyether chain one monomer unit at a time. Each addition step regenerates a terminal alkoxide, allowing the chain to grow.

-

Termination & Product Formation: The chain growth ceases when the terminal alkoxide undergoes rearrangement. The most common termination pathway involves the elimination of a fluoride ion, resulting in the formation of a stable acyl fluoride functional group. This yields the characteristic structure of HFPO oligomers: a perfluoroether backbone capped with a carbonyl fluoride.

Caption: Anionic ring-opening oligomerization of HFPO.

Critical Parameters Influencing Trimer Selectivity

The distribution of oligomers (dimer, trimer, higher-order) is not random but is a direct consequence of the reaction conditions. Mastering these parameters is key to maximizing the yield of the desired HFPO trimer.

| Parameter | Effect on Oligomerization | Field-Proven Insights & Rationale |

| Catalyst Type | Determines reaction initiation efficiency and rate. | Cesium Fluoride (CsF) and Potassium Fluoride (KF) are highly effective due to the high nucleophilicity of the fluoride ion in aprotic solvents.[4][5] CsF often shows higher activity.[4] Sodium Fluoride (NaF) is significantly less reactive and may only yield the monoadduct.[4] Tertiary diamines have also been shown to be effective catalysts.[1] |

| Solvent | Influences catalyst solubility and the reactivity of the anionic species. | Aprotic polar solvents like tetraglyme, acetonitrile, or DMF are essential.[1][4] They solvate the cation (e.g., K⁺), leaving a "naked" and highly reactive fluoride anion, which is crucial for efficient initiation. The choice of solvent can significantly impact the reaction rate and product distribution.[2] |

| Temperature | Affects reaction kinetics and selectivity between different oligomers. | The oligomerization can be conducted over a wide temperature range, from -30°C to +50°C.[1] Lower temperatures (e.g., 5°C to 35°C) can shift the selectivity in favor of higher oligomers like the trimer by slowing down termination relative to propagation.[1] |

| Pressure / HFPO Feed | Controls the concentration of the monomer in the reaction medium. | The reaction is often run under pressure due to the gaseous nature of HFPO. Maintaining a constant pressure ensures a steady concentration of monomer available for propagation. A controlled, continuous feed of HFPO is often superior to a batch addition for managing the reaction exotherm and improving selectivity. |

| Protonic Additives | Can be used to selectively favor shorter-chain oligomers. | The deliberate addition of small amounts of protonic compounds like water or methanol can act as chain-transfer agents. This selectively produces shorter oligomers, particularly the dimer, by protonating the growing alkoxide chain.[1] For trimer synthesis, strictly anhydrous conditions are paramount. |

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis of HFPO oligomers, emphasizing the stringent requirements for anhydrous conditions and the handling of a toxic, pressurized gas.

Objective: To synthesize HFPO trimer via fluoride-initiated anionic oligomerization.

Materials & Equipment:

-

Hexafluoropropene oxide (HFPO) gas cylinder

-

Anhydrous potassium fluoride (KF), spray-dried

-

Anhydrous tetraglyme (tetraethylene glycol dimethyl ether)

-

High-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, vent, pressure gauge, and thermocouple

-

Schlenk line or glovebox for inert atmosphere handling

-

Cooling bath for the reactor

-

Vacuum pump

Caption: General experimental workflow for HFPO trimer synthesis.

Step-by-Step Methodology:

-

Catalyst and Reactor Preparation:

-

Dry the potassium fluoride (KF) catalyst under vacuum at >150°C for several hours to ensure it is completely anhydrous.

-

Thoroughly clean and dry the high-pressure autoclave. Assemble the reactor and perform several vacuum/nitrogen backfill cycles to ensure an inert, moisture-free atmosphere.

-

-

Charging the Reactor:

-

Under a nitrogen atmosphere, quickly transfer the dried KF catalyst and anhydrous tetraglyme solvent into the reactor.

-

Seal the reactor and ensure all connections are leak-tight.

-

-

Reaction Execution:

-

Begin stirring and cool the reactor to the desired temperature (e.g., 10°C) using an external cooling bath.

-

Begin feeding gaseous HFPO from the cylinder into the reactor. The feed rate should be carefully controlled to manage the reaction exotherm.

-

Maintain the reaction at the target temperature and a constant pressure by adjusting the HFPO feed.

-

Allow the reaction to proceed for several hours. The uptake of HFPO will slow significantly as the reaction nears completion.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, stop the HFPO feed and cool the reactor to below 0°C.

-

Carefully vent any unreacted HFPO gas through a suitable scrubbing system.

-

Open the reactor and transfer the liquid contents. The crude product is a mixture of the solvent, catalyst, and HFPO oligomers.

-

Separate the liquid product from the solid KF catalyst by filtration or decantation.

-

-

Purification and Analysis:

-

The crude liquid is purified by fractional distillation under atmospheric or reduced pressure. Collect the fractions corresponding to the boiling point of the HFPO trimer (approx. 113-115°C).[3]

-

Analyze the purified fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR to confirm the identity and purity of the trimer.[4]

-

Critical Safety and Handling Mandates

Hexafluoropropene oxide is a hazardous material that demands strict adherence to safety protocols. Its handling should only be attempted by trained personnel in a controlled laboratory or industrial setting.

Key Hazards: [6]

-

Toxicity: Toxic if inhaled and may cause respiratory irritation.[6][7] It is also a suspected carcinogen and may cause damage to the central nervous system through prolonged or repeated exposure.[6]

-

Corrosivity: Causes serious skin irritation and eye damage.[6][8]

-

Physical Hazard: It is a liquefied gas under pressure and may explode if heated.[6] Contact with the liquid can cause frostbite.[6]

Required Safety Measures:

-

Engineering Controls: Always handle HFPO in a well-ventilated area, preferably within a fume hood.[8] Gas detectors for toxic gases and oxygen deficiency should be in place.[6] Emergency eye wash stations and safety showers must be immediately accessible.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and impervious protective clothing.[8][9] A full-face respirator with an appropriate cartridge should be used if exposure limits are likely to be exceeded.[9]

-

Storage: Store HFPO cylinders in a cool (<25°C), dry, well-ventilated area, protected from sunlight and away from heat sources.[6] Do not expose to temperatures exceeding 50°C.[6] Stainless steel is the recommended material for storage and handling systems.[6]

-

Handling: Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[10] Never apply direct heat to a container.[7] Systems under pressure should be regularly checked for leaks.[6]

Conclusion

The is a powerful yet exacting process centered on the anionic ring-opening oligomerization of the HFPO monomer. Success hinges on the meticulous control of key parameters, including the choice of catalyst, solvent, and temperature, to steer the reaction toward the desired trimer product. Due to the significant hazards associated with the HFPO monomer, the implementation of rigorous safety protocols is not merely a recommendation but an absolute requirement. This guide provides the foundational knowledge for researchers to approach this synthesis with both scientific insight and a paramount commitment to safety.

References

- Hexafluoropropene oxide Safety Data Sheet. (2017).

-

Zapevalov, A. Ya., Filyakova, T.I., Peschanskii, N.V., Kodess, M.I., & Kolenko, I.P. (1986). Synthesis and reactions of the oxides of hexafluoropropylene trimers. SciTech Connect. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Fluorine Chemistry: Sustainable Processes for Hexafluoropropene Trimer. Retrieved from [Link]

-

Hexafluoropropylene Oxide Safety Data Sheet. (2022). 3M. Retrieved from [Link]

-

Szymański, R. (2007). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. ResearchGate. Retrieved from [Link]

-

Szymański, R. (2007). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. Polish Journal of Chemical Technology, 9(3), 95-97. Retrieved from [Link]

-

Kostjuk, S. V., Ortega, E., Ganachaud, F., Améduri, B., & Boutevin, B. (2009). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Macromolecules, 42(2), 612-619. Retrieved from [Link]

- Strutz, H., et al. (1990). Process for the oligomerization of hexafluoropropene oxide. U.S. Patent No. 4,973,748.

-

Wang, Y., et al. (2020). Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. ResearchGate. Retrieved from [Link]

-

Electrochemical Synthesis of Perfluoropolyethers Using Kolbe's Method. Fluorine notes. Retrieved from [Link]

-

Zhejiang Huanxin Fluoro Material Co.,Ltd. (n.d.). Hexafluoropropylene Oxide Trimer. Retrieved from [Link]

-

Lu, Y., et al. (2023). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. Environmental Science & Technology. Retrieved from [Link]

-

Wang, Y., et al. (2020). Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. PFAS Project Lab. Retrieved from [Link]

-

Request PDF. (2025). Electrocatalytic removal of Hexafluoropropylene oxide dimer acid (HFPO-DA) in water: “Buttering on both Sides”. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexafluoropropene oxide trimer. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Zhejiang Huanxin Fluoro Material Co.,Ltd. --Hexafluoropropylene Oxide Trimer 2641-34-1 [huanxinfluoro.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Molecular Structure of Hexafluoropropene Oxide Trimer

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Defining the Subject of Inquiry

Hexafluoropropene oxide (HFPO) trimer is a term that encompasses a family of perfluorinated compounds with the general chemical formula C₉F₁₈O₃.[1] These molecules are the product of the oligomerization of three hexafluoropropene oxide monomer units. It is critical to distinguish the neutral HFPO trimer from its more frequently studied acidic derivative, hexafluoropropene oxide trimer acid (HFPO-TA), which has the formula C₉HF₁₇O₄ and is used as a processing aid in the production of fluoropolymers.[2][3] This guide will focus on the molecular structure of the neutral HFPO trimer, a compound of significant interest due to its unique physicochemical properties and potential applications in advanced materials and electronics.[2]

The synthesis of HFPO trimer typically results in a mixture of structural isomers. The precise isomeric composition is highly dependent on the reaction conditions, a factor that has significant implications for the material's properties and performance in various applications.[4] A thorough understanding of the molecular structure of these isomers is therefore paramount for quality control, process optimization, and the rational design of new materials.

Synthesis and Isomer Control: A Game of Catalysts and Conditions

The primary route to the synthesis of hexafluoropropene oxide trimer is through the fluoride-initiated anionic oligomerization of HFPO monomers.[1][5] The choice of catalyst and solvent system is the most critical factor in directing the reaction towards the desired trimer products and influencing the distribution of isomers.[6]

Alkali metal fluorides, such as cesium fluoride (CsF) and potassium fluoride (KF), are commonly employed as catalysts. The reactivity of the fluoride ion can be further enhanced by the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or glymes, which help to solvate the cation and generate a more "naked," and therefore more nucleophilic, fluoride anion.[6] For instance, the use of DMF with KF has been shown to favor the formation of the trimer over the dimer.[7]

A patented method for the selective synthesis of a specific trimer isomer involves the continuous feeding of the HFPO monomer into a reaction mixture containing a cesium fluoride catalyst at a temperature of at least 60°C. By carefully controlling the feed rate to less than 30% by weight per hour, a crude product with a high percentage of the desired isomer can be obtained.[7]

The general workflow for the synthesis and subsequent purification of HFPO trimer is depicted in the following diagram:

Caption: The fluoride-initiated anionic oligomerization mechanism for the formation of HFPO trimer.

Structural Elucidation: A Multi-Technique Approach

Due to the formation of a complex mixture of isomers, a combination of powerful analytical techniques is required for the comprehensive structural elucidation of hexafluoropropene oxide trimer. Gas chromatography-mass spectrometry (GC-MS) and ¹⁹F nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this analytical workflow. [8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for the separation and identification of the individual isomers within a crude or purified HFPO trimer mixture. [8]The high resolution of modern capillary GC columns allows for the separation of these closely related compounds, while the mass spectrometer provides crucial information about their molecular weight and fragmentation patterns, aiding in their identification.

Experimental Protocol: GC-MS Analysis of HFPO Trimer Isomers

-

Instrumentation:

-

Gas Chromatograph: A high-resolution capillary GC system. A non-polar or semi-polar capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is recommended for the separation of fluorinated compounds. [8] * Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of electron ionization (EI).

-

-

Sample Preparation:

-

Dilute the HFPO trimer sample in a suitable volatile solvent, such as perfluorohexane, to a concentration of approximately 100-1000 ppm. [8] * Vortex the sample to ensure homogeneity.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading. [8] * Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 50-500 amu.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different HFPO trimer isomers based on their retention times.

-

Analyze the mass spectra of each peak to confirm the molecular weight and identify characteristic fragmentation patterns. The relative abundance of each isomer can be estimated by integrating the peak areas in the total ion chromatogram (TIC).

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly specific and quantitative technique for the structural analysis of fluorinated compounds. [9]The large chemical shift dispersion of the ¹⁹F nucleus and the prevalence of through-bond and through-space spin-spin couplings provide a wealth of information for elucidating the precise connectivity and stereochemistry of the HFPO trimer isomers. [5] The analysis of the ¹⁹F NMR spectra of HFPO trimer mixtures allows for the identification and quantification of the different isomers present. The chemical shifts and coupling constants are highly sensitive to the local electronic environment of each fluorine atom.

Key Isomers and their Spectroscopic Signatures

While a complete spectral assignment for all possible isomers is beyond the scope of this guide, data for some of the commonly identified isomers of the related hexafluoropropene (HFP) trimer (C₉F₁₈) provides valuable insights into the types of structures to expect. The table below summarizes some reported ¹⁹F NMR data for HFP trimer isomers. [10]

| Isomer Name | Structure Fragment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|---|

| 1,1,1,4,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-2-(trifluoromethyl)pent-2-ene | CF₃ (at C1) | -56.40 | dd, J = 52.5, 13.1 |

| CF₃ (at C2) | -58.63 | dh, J = 26.0, 13.1 | |

| CF₃ (isopropyl) | -70.83 | qp, J = 13.5, 6.5 | |

| CF (isopropyl) | -158.94 | dddt, J = 54.9, 51.8, 48.7, 3.0 | |

| 1,1,1,2,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-4-(trifluoromethyl)pent-2-ene | CF₃ (at C1) | -63.05 | dhept, J = 52.8, 2.3 |

| CF (at C2) | -167.7 | qdhept, J = 52.8, 9.2, 3.1 |

| | CF (isopropyl) | -170.78 | heptd, J = 30.9, 8.9 |

Experimental Protocol: ¹⁹F NMR Analysis of HFPO Trimer Isomers

-

Instrumentation:

-

A high-resolution NMR spectrometer with a fluorine probe, operating at a ¹⁹F frequency of 376 MHz or higher. [8]

-

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of the HFPO trimer sample into an NMR tube.

-

Add approximately 0.5 mL of a deuterated solvent (e.g., acetone-d₆ or chloroform-d₆).

-

For quantitative analysis, add a known amount of a suitable internal standard with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).

-

-

NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: A wide spectral width (e.g., 200-250 ppm) is necessary to encompass all ¹⁹F signals. [8] * Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T₁) is crucial for accurate quantification, typically 10-30 seconds for perfluorinated compounds. [8]

-

-

Data Processing and Analysis:

-

Apply appropriate window functions, Fourier transform, and phase and baseline correct the spectrum.

-

Integrate the signals corresponding to the distinct fluorine environments of each isomer and the internal standard to determine their relative concentrations.

-

The analytical workflow for the characterization of HFPO trimer is summarized in the following diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. azom.com [azom.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safety and Handling of Hexafluoropropene Oxide Trimer

Introduction

Hexafluoropropene oxide trimer acid (HFPO-TA), a next-generation per- and polyfluoroalkyl substance (PFAS), has seen increasing use as a replacement for legacy compounds like perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] These fluoropolymers are integral to a multitude of applications across high-tech industries, including semiconductors, aerospace, and medical devices, owing to their exceptional chemical and thermal stability.[2][3] However, the very properties that make these compounds desirable also contribute to their environmental persistence, bioaccumulation, and potential for adverse health effects, earning them the moniker "forever chemicals".[1][2]

This guide is intended for researchers, scientists, and drug development professionals who handle HFPO-TA and its derivatives. It provides a comprehensive overview of the known hazards, detailed safety protocols, and emergency procedures. The information presented herein is synthesized from peer-reviewed literature, regulatory assessments, and safety data sheets to ensure a high degree of technical accuracy and trustworthiness. Recent studies have raised significant concerns about the toxicological profile of HFPO-TA, suggesting it may not be a safer alternative to PFOA and may even exhibit greater toxicity in some instances, particularly concerning hepatotoxicity and developmental effects.[1][4] Therefore, a thorough understanding and strict adherence to safety and handling guidelines are paramount.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of hexafluoropropene oxide trimer is essential for its safe handling. These properties dictate its behavior in various experimental and environmental conditions.

| Property | Value | Source |

| Molecular Formula | C9F18O3 | [5] |

| Molecular Weight | 498.06 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 110-115 °C | [7] |

| Density | 1.83 g/mL at 25 °C | [7] |

| Flash Point | 24 °C | [8] |

| Synonyms | HFPO Trimer; Perfluoro(2,5-dimethyl-3,6-dioxananoyl)fluoride; HFPO-TA | [9] |

Known Hazards and Toxicological Profile

Recent toxicological studies have highlighted significant health risks associated with HFPO-TA exposure. The primary concerns are centered around its bioaccumulation potential and effects on the liver.

Health Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding the hazards associated with HFPO trimer.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour.[8][10] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[8][10] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[10][11] |

| Skin corrosion/irritation | 1C/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5][10] |

| Serious eye damage/eye irritation | 1/2 | H318/H319: Causes serious eye damage / Causes serious eye irritation.[5][10] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[10][11] |

| Specific target organ toxicity - single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[10][11] |

Toxicological Endpoints

HFPO-TA has been shown to be a potent hepatotoxin, with studies indicating liver injury in mice at low doses.[1] It exhibits a strong tendency for bioaccumulation, particularly in the liver, with a significantly higher liver partition coefficient compared to PFOA.[4][12] This accumulation is attributed to a lower bile clearance rate and a higher hepatic first-pass effect.[4]

Animal studies have demonstrated that oral exposure to GenX chemicals (the dimer acid form, HFPO-DA, is closely related to the trimer acid) can lead to health effects on the liver, kidneys, and immune system, as well as developmental effects and an association with cancer.[13] The U.S. Environmental Protection Agency (EPA) has established a reference dose (RfD) for GenX chemicals based on hepatotoxicity as the most sensitive endpoint.[2][14]

The 50% lethal concentration (LC50) of HFPO-TA in zebrafish embryos was found to be 231 mg/L at 120 hours post-fertilization, which is lower than that of PFOA.[15]

Safe Handling and Personal Protective Equipment (PPE)

Given the significant hazards associated with HFPO trimer, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

The primary line of defense against exposure is the use of robust engineering controls.

-

Fume Hood: All manipulations of HFPO trimer must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[16]

-

Ventilation: The laboratory should be well-ventilated, with systems in place to prevent the accumulation of flammable vapors.[10][11]

-

Grounding: To prevent the buildup of static electricity, which can be an ignition source, all containers and receiving equipment should be properly grounded and bonded.[10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[16] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[16]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[16] It is critical to inspect gloves for any signs of degradation before use and to change them immediately if contact with the chemical occurs.[16]

-

Protective Clothing: A flame-resistant lab coat is essential.[16] For tasks with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[16] Full-length pants and closed-toe shoes are mandatory.[16]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[16]

Caption: Required Personal Protective Equipment workflow for handling HFPO Trimer.

Storage and Incompatibility

Proper storage of HFPO trimer is critical to maintain its stability and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[11][17] The storage container must be kept tightly closed.[10] Protect from sunlight.[10]

-

Container Material: If shipped in carbon steel containers, it is recommended to use the material within 90 days, as HFPO can rearrange to the toxic hexafluoroacetone (HFA) in the presence of Lewis acids, which can be catalyzed by the container walls.[18]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[16]

Spill Management and Emergency Procedures

Prompt and correct response to spills and exposures is crucial to mitigate harm.

Spill Response

-

Small Spills (within a fume hood): Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[16][17] Place the absorbed material in a sealed, labeled container for disposal.[17]

-

Large Spills (or any spill outside a fume hood): Evacuate the area immediately and contact emergency personnel.[16] Remove all ignition sources.[8]

Caption: Simplified diagram of PPARα signaling pathway activation by HFPO-TA.

Conclusion

Hexafluoropropene oxide trimer and its derivatives are chemicals of significant industrial importance, but they also present considerable health and environmental risks. The evidence strongly suggests that HFPO-TA is not a benign replacement for older long-chain PFAS and requires handling with the utmost care. For researchers, scientists, and drug development professionals, a comprehensive understanding of its hazardous properties, strict adherence to safety protocols, and diligent implementation of emergency procedures are not merely best practices but essential responsibilities. As research into the long-term effects of these emerging contaminants continues, it is imperative that the scientific community remains vigilant and prioritizes safety in all aspects of their work with these compounds.

References

-

EWG. (2021, October 25). 'Forever chemical' GenX more toxic than previously acknowledged, says EPA. [Link]

-

MDPI. (2024, December 17). Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks. [Link]

-

U.S. EPA. (2021, October). Human Health Toxicity Assessments for GenX Chemicals. [Link]

-

ACS Publications. (2025, January 4). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. [Link]

-

PubChem - NIH. Hexafluoropropene oxide trimer. [Link]

-

ResearchGate. (2025, January 4). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models | Request PDF. [Link]

-

PubMed. (2025, January 14). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. [Link]

-

U.S. EPA. (2023, March 14). FACT SHEET: GenX Chemicals Toxicity Assessment - March 2023 Update. [Link]

-

NC DPH: Epidemiology. GenX Information. [Link]

-

Chemos GmbH&Co.KG. (2022, September 15). Safety Data Sheet: Trimers of hexafluoropropene. [Link]

-

PubMed. (2017). First Report on the Occurrence and Bioaccumulation of Hexafluoropropylene Oxide Trimer Acid: An Emerging Concern. [Link]

-

PubChem - NIH. Hexafluoropropylene oxide. [Link]

-

ResearchGate. (2025, August 5). Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. [Link]

-

PubMed. (2025, November 10). A view of potential aquatic environmental risks of hexafluoropropylene oxide trimer acid (HFPO-TA): bioconcentration, toxicity and criteria. [Link]

-

Zhejiang Huanxin Fluoro Material Co.,Ltd. Hexafluoropropylene Oxide Trimer 2641-34-1. [Link]

-

Wikipedia. Hexafluoropropylene oxide. [Link]

-

U.S. EPA. Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt. [Link]

-

ACS ES&T Engineering. (2024, May 29). Catalytic Degradation of Hexafluoropropylene Oxide Trimeric Acid during the Hydrothermal Regeneration of Spent Activated Carbon. [Link]

-

Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - Hexafluoropropene trimer. [Link]

-

3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

-

Daikin Chemicals. (2016, January 27). 6FO_ HEXAFLUOROPROPYLENE_OXIDE _G. [Link]

-

3M. 3M Personal Protective Equipment for Heavy Industrial. [Link]

-

STIHL Blog. (2018, March 22). Safety first – Your guide to Personal Protective Equipment. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hexafluoropropene oxide trimer | C9F18O3 | CID 102863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Hexafluoropropene trimer | 6792-31-0 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Zhejiang Huanxin Fluoro Material Co.,Ltd. --Hexafluoropropylene Oxide Trimer 2641-34-1 [huanxinfluoro.com]

- 10. chemos.de [chemos.de]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. multimedia.3m.com [multimedia.3m.com]

literature review on hexafluoropropene oxide oligomerization

An In-Depth Technical Guide to the Oligomerization of Hexafluoropropene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoropropene oxide (HFPO) is a critical fluorinated building block for the synthesis of high-performance materials, most notably perfluoropolyethers (PFPEs). These oligomers and polymers are prized for their exceptional chemical inertness, thermal stability, and unique surface properties, finding applications as advanced lubricants, heat transfer fluids, and functional surface treatments. The controlled oligomerization of HFPO is paramount to tailoring the molecular weight and, consequently, the physicochemical properties of the final products. This technical guide provides a comprehensive exploration of HFPO oligomerization, focusing on the core anionic ring-opening mechanism, the key catalytic systems that drive the reaction, and the critical process parameters that govern the outcome. Detailed experimental protocols and characterization methodologies are presented to equip researchers with the practical knowledge required to control and analyze this important transformation.

Introduction: The Significance of HFPO and its Oligomers

Hexafluoropropene oxide (HFPO), the epoxide of hexafluoropropylene, is a highly reactive and versatile intermediate in organofluorine chemistry.[1] Its primary industrial significance lies in its role as a monomer for the production of perfluoropolyether (PFPE) fluids and elastomers, such as the well-known Krytox™ and Fomblin® brands.[1][2] These materials are indispensable in applications demanding extreme performance, including the aerospace, semiconductor, and chemical processing industries.[2][3]

The value of HFPO oligomerization lies in its ability to produce a range of products, from low molecular weight dimers and trimers to higher molecular weight polymers.[4][5] Shorter-chain oligomers, such as the dimer and trimer, are valuable intermediates for synthesizing fluorinated surface-active agents and specialty monomers like perfluoropropylvinyl ether (PPVE).[4][5][6][7] Higher oligomers form the basis of inert fluids and lubricants with unparalleled resistance to thermal degradation and chemical attack.[6][8] The process is predominantly an anionic ring-opening polymerization, where the choice of catalyst and reaction conditions dictates the degree of oligomerization and the distribution of products.[4][9][10]

The Core Reaction: Anionic Ring-Opening Mechanism

The oligomerization of HFPO proceeds via an anionic ring-opening mechanism, which can be dissected into three fundamental stages: initiation, propagation, and termination (or chain transfer). The high electrophilicity of the carbon atoms in the oxirane ring, induced by the strongly electron-withdrawing fluorine atoms, makes HFPO highly susceptible to nucleophilic attack.[5][10]

Initiation: The reaction is initiated by a nucleophile, most commonly a fluoride ion (F⁻), which attacks one of the electrophilic carbon atoms of the HFPO epoxide ring.[4] This attack preferentially occurs at the more substituted central carbon atom (C2), leading to the ring-opening and formation of a highly reactive perfluoroalkoxide anion.[1][4][5]

Propagation: The newly formed alkoxide anion is itself a potent nucleophile. It subsequently attacks another HFPO monomer in the same manner as the initial catalyst. This sequential addition of monomer units to the growing chain end constitutes the propagation phase, building the polyether backbone of the oligomer.[1][11] Each addition step regenerates an alkoxide at the terminus of the growing chain, allowing the process to continue.

Termination & Chain Transfer: The growing oligomer chain is terminated when the terminal alkoxide eliminates a fluoride ion, forming a stable acyl fluoride end group.[3][11] This process also regenerates the fluoride ion catalyst, which can then initiate a new oligomer chain. This regeneration of the initiator means the process can be considered a "living" polymerization, though the concurrent initiation of new chains by the eliminated fluoride ion is effectively a chain transfer reaction.[3][11][12] The final oligomers are thus linear polyethers terminated with a reactive fluorocarbonyl group.[4]

Caption: General experimental workflow for HFPO oligomerization.

Product Characterization

Accurate characterization of the oligomer mixture is crucial for understanding the reaction's success and the properties of the resulting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most powerful tool for this analysis. It provides detailed structural information and allows for the determination of the number-average degree of polymerization (DPn) by integrating the signals corresponding to the end groups versus the repeating monomer units in the polymer backbone. [3]¹H NMR can be used to confirm the presence of methyl ester end groups after quenching with methanol. [3]* Gas Chromatography (GC): Particularly useful for analyzing low molecular weight oligomers (dimers, trimers, tetramers). When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual oligomer species. [3][5]* Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is ideal for determining the molar mass distribution of higher molecular weight oligomers and polymers, providing detailed information about the range of chain lengths produced. [3][11]

Conclusion

The anionic ring-opening oligomerization of hexafluoropropene oxide is a cornerstone of modern fluoropolymer chemistry. A deep understanding of the underlying mechanism, combined with precise control over the catalytic system and reaction parameters, enables scientists to tailor the synthesis of perfluoropolyethers with a wide range of molecular weights and properties. The methodologies discussed herein, from catalyst selection to detailed experimental protocols and analytical techniques, provide a robust framework for researchers aiming to harness the potential of this versatile fluorinated monomer for advanced material development.

References

-

ResearchGate. (n.d.). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study | Request PDF. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Hexafluoropropylene oxide. Retrieved from Wikipedia. [Link]

-

Bazhin, D. (2007). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. Polish Journal of Chemical Technology. [Link]

-

Ameduri, B., et al. (2009). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic. Macromolecules, American Chemical Society. [Link]

-

ResearchGate. (2014). Synthesis of high molecular weight poly(Hexafluoropropylene oxide) by anionic polymerization | Request PDF. Retrieved from ResearchGate. [Link]

-

ACS Publications. (2009). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Macromolecules. [Link]

-

Wikipedia. (n.d.). Perfluoropolyether. Retrieved from Wikipedia. [Link]

-

SciSpace. (2007). Research on the influence of parameters on hexafluoropropylene oxide oligomerization in the presence of complex amines. Retrieved from SciSpace. [Link]

-

SFU Summit. (n.d.). Aryl-Based Perfluoroalkoxides: How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). Retrieved from SFU Summit. [Link]

-

ResearchGate. (n.d.). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer | Request PDF. Retrieved from ResearchGate. [Link]

-

CHEMWELLS. (2019). Brief Introduction of PFPE Synthesis Methods. Retrieved from CHEMWELLS. [Link]

-

RSC Publishing. (n.d.). Anionic oligomerisation of hexafluoropropene: fission of a carbon–carbon bond by fluoride ion. Journal of the Chemical Society D. [Link]

- Google Patents. (n.d.). US4973748A - Process for the oligomerization of hexafluoropropene oxide.

-

ResearchGate. (n.d.). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides | Request PDF. Retrieved from ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Hexafluoropropylene oxide – Knowledge and References. Retrieved from Taylor & Francis. [Link]

- Books. (2016).

-

ACS Publications. (n.d.). Tailored Covalent Grafting of Hexafluoropropylene Oxide Oligomers onto Silica Nanoparticles: Toward Thermally Stable, Hydrophobic, and Oleophobic Nanocomposites. Langmuir. [Link]

-

CHEMWELLS. (n.d.). Introduction to perfluoropolyether (PFPE). Retrieved from CHEMWELLS. [Link]

- Google Patents. (n.d.). WO2009118348A2 - Polymerisation of hexafluoropropylene oxide.

Sources

- 1. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 2. Perfluoropolyether - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. scispace.com [scispace.com]

- 6. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]

- 7. books.rsc.org [books.rsc.org]

- 8. fluoryx.com [fluoryx.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. summit.sfu.ca [summit.sfu.ca]

discovery and history of hexafluoropropene oxide trimer

An In-Depth Technical Guide to the Discovery and History of Hexafluoropropene Oxide Trimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of hexafluoropropene oxide (HFPO) trimer (C₉F₁₈O₃). It delves into the foundational chemistry of perfluoropolyethers (PFPEs) that paved the way for the development of HFPO-based oligomers. The core of this guide focuses on the anionic oligomerization mechanism, which is the primary route for the synthesis of the HFPO trimer. Detailed experimental protocols, factors influencing reaction selectivity, and the evolution of this critical fluorochemical are discussed. Furthermore, this guide addresses the transformation of the HFPO trimer into its derivatives and touches upon its industrial significance and contemporary environmental context.

Introduction: The Genesis of Perfluorinated Ethers

The journey to understanding the hexafluoropropene oxide (HFPO) trimer begins in the 1960s with the pioneering research into a remarkable class of compounds: perfluoropolyethers (PFPEs). These polymers, composed solely of carbon, fluorine, and oxygen atoms, exhibited unparalleled properties, including exceptional thermal stability, chemical inertness, and excellent lubricity.[1] These characteristics made them ideal for extreme applications in the military, aerospace, and nuclear industries.[2]

The synthesis of PFPEs branched into several distinct methodologies, leading to different structural types known as K, Y, Z, and D.[2] The "K-type" PFPEs are directly relevant to our topic, as they are branched-chain polymers formed through the anionic polymerization of hexafluoropropene oxide (HFPO).[2] This specific synthetic pathway, first commercialized in the 1970s by DuPont with its Krytox® line of lubricants, laid the essential groundwork for the controlled synthesis of shorter-chain oligomers, including the HFPO trimer.[2][3]

The Core Synthesis: Anionic Oligomerization of HFPO

The HFPO trimer is not a naturally occurring compound but a product of precise chemical synthesis. The dominant method for its production is the fluoride-initiated anionic oligomerization of the HFPO monomer (C₃F₆O).[4] This process is a carefully controlled chain reaction that can be directed to favor the formation of the trimer over dimers or higher molecular weight polymers.[4][5] The mechanism is elegantly logical, proceeding through three distinct stages.

Mechanism of Anionic Oligomerization

-

Initiation: The reaction is triggered by a nucleophilic fluoride ion (F⁻). This ion is typically sourced from an anhydrous alkali metal fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), within a polar aprotic solvent.[4][5] The fluoride ion attacks the central carbon atom of the HFPO monomer, opening the epoxide ring to form a perfluoroalkoxide anion.[6]

-

Propagation: This newly formed, highly reactive alkoxide anion acts as the nucleophile for the next step, attacking another HFPO monomer. This process repeats, extending the perfluoroether chain. The degree of polymerization (n) is carefully controlled at this stage to target specific oligomers.

-

Termination & Product Formation: The propagation continues until the reaction is quenched or equilibrium is reached. The resulting oligomer is terminated with a highly reactive acyl fluoride group (-COF).[7] This terminal group is a key feature, serving as a synthetic handle for further chemical modifications.

Critical Factors Influencing Trimer Selectivity

Achieving a high yield of the desired HFPO trimer requires meticulous control over the reaction conditions. The interplay between the catalyst, solvent, and temperature is paramount.[4][8]

-

Catalyst: While various alkali metal halides can be used, cesium fluoride (CsF) and potassium fluoride (KF) are the most effective catalysts for producing trimers and tetramers.[5][7] The enhanced nucleophilicity of the fluoride ion when complexed with these larger cations is crucial for initiating the polymerization.[5]

-

Solvent: The choice of solvent has a profound impact on product selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF), glymes, and tetraglyme are essential.[5] These solvents effectively solvate the cation (e.g., Cs⁺), leaving a "naked" and highly reactive fluoride anion to initiate the reaction. It has been demonstrated that using DMF with KF strongly favors trimer formation, whereas a solvent like acetonitrile can lead predominantly to the dimer.[5][9]

-

Temperature and Reactant Feed: The reaction temperature, typically maintained between -30°C to +50°C, influences the rate of both propagation and potential side reactions.[10][11] A slow, continuous feed of the gaseous HFPO monomer into the reactor is a key strategy to maintain a low monomer concentration, which favors the formation of lower-order oligomers like the trimer.[8]

Experimental Protocols and Data

Physical and Chemical Properties of HFPO Trimer

The HFPO trimer is a colorless liquid with distinct physical properties that make it a valuable industrial intermediate.

| Property | Value | Reference |

| Chemical Formula | C₉F₁₈O₃ | [12] |

| Molecular Weight | 498.07 g/mol | [12] |

| Boiling Point | 113-115 °C | [12] |

| Density | 1.8 g/cm³ | [12] |

| CAS Number | 2062-98-8 (for acyl fluoride) | [13] |

Step-by-Step Synthesis Protocol

The following protocol is a representative methodology for the synthesis of HFPO trimer based on established principles of anionic oligomerization.

Methodology:

-

Reactor Setup: A high-pressure autoclave reactor, equipped with a stirrer, thermocouple, pressure transducer, and gas inlet/outlet valves, is rendered anhydrous.[7]

-

Catalyst and Solvent Charging: The reactor is charged with the anhydrous catalyst (e.g., cesium fluoride) and a polar aprotic solvent (e.g., tetraglyme).[14] The system is then cooled to the target reaction temperature (e.g., 0°C).

-

HFPO Introduction: Gaseous hexafluoropropene oxide (HFPO) is introduced into the stirred reactor at a controlled rate. The reaction is typically exothermic, and cooling is required to maintain a constant temperature.[14]

-

Reaction Monitoring: The reaction is allowed to proceed for a set duration, or until the desired uptake of HFPO is achieved, as indicated by pressure changes.

-

Isolation: After the reaction is complete, unreacted HFPO is vented, and the liquid product mixture is separated from the solid catalyst.[4]

-

Purification: The crude product, a mixture of oligomers, is subjected to fractional distillation to isolate the HFPO trimer fraction, which boils at approximately 113-115°C.[8][12]

-

Characterization: The purity and structure of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR.[4]

From Intermediate to End-Product: The Trimer's Legacy

The HFPO trimer is rarely the final product. Its true value lies in the reactivity of its terminal acyl fluoride group (-COF), which serves as a versatile precursor for a host of other important fluorochemicals.[15]

A primary derivative is Hexafluoropropylene Oxide Trimer Acid (HFPO-TA) , also known as perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecanoic acid). This carboxylic acid and its corresponding salts have found use as surfactants and processing aids in fluoropolymer manufacturing.[16][17]

In recent years, HFPO-TA has gained attention as an emerging alternative to legacy per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA).[16] However, this has also brought scientific scrutiny. Studies have reported the environmental occurrence of HFPO-TA in surface waters near fluoropolymer production facilities and have investigated its potential for bioaccumulation.[18][19] This highlights the ongoing need for research into the environmental fate and toxicological profiles of these next-generation fluorochemicals.[20][21][22]

Conclusion

The discovery and development of hexafluoropropene oxide trimer represent a significant chapter in the history of organofluorine chemistry. Born from the foundational research on perfluoropolyethers, its synthesis was mastered through the precise control of anionic oligomerization. The ability to selectively produce this trimer provided chemists with a vital building block, enabling the creation of a wide range of functional materials, from high-performance surfactants to specialized lubricants. As the chemical industry continues to evolve, the story of the HFPO trimer serves as a powerful example of how fundamental mechanistic understanding can be leveraged to create materials that define technological progress, while also underscoring the critical importance of evaluating the lifecycle and environmental impact of these advanced compounds.

References

-

Zapevalov, A. Ya., Filyakova, T.I., Peschanskii, N.V., Kodess, M.I., & Kolenko, I.P. (1986). Synthesis and reactions of the oxides of hexafluoropropylene trimers. OSTI.GOV. [Link]

-

Foshan Chemwells Co., Ltd. (2019). Brief Introduction of PFPE Synthesis Methods. Chemwells. [Link]

-

Foshan Chemwells Co., Ltd. (n.d.). Introduction to perfluoropolyether (PFPE). Chemwells. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Fluorine Chemistry: Sustainable Processes for Hexafluoropropene Trimer. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (n.d.). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Request PDF. [Link]

-

Wikipedia. (n.d.). Krytox. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US8916666B2 - Hexafluoropropylene oxide polymer compositions and a method of preparing hexafluoropropylene oxide polymer using hexafluoropropylene oligomer.

-

ResearchGate. (n.d.). One step synthesis of low molecular weight perfluoropolyethers (PFPEs) by photo-oxidation of hexafluoropropylene (HFP). Request PDF. [Link]

-

ResearchGate. (n.d.). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer. Request PDF. [Link]

-

Fluorine notes. (n.d.). Perfluoropolyethers. Synthesis and application. [Link]

-

ResearchGate. (n.d.). Synthesis of high molecular weight poly(Hexafluoropropylene oxide) by anionic polymerization. Request PDF. [Link]

- Google Patents. (n.d.).

-

Zhejiang Huanxin Fluoro Material Co.,Ltd. (n.d.). Hexafluoropropylene Oxide Trimer 2641-34-1. [Link]

-

R Discovery. (2017). First Report on the Occurrence and Bioaccumulation of Hexafluoropropylene Oxide Trimer Acid: An Emerging Concern. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding Hexafluoropropene Trimer: A Deep Dive into Its Synthesis and Chemical Reactivity. [Link]

-

ResearchGate. (n.d.). Influence of aqueous constituents on hexafluoropropylene oxide trimer acid (HFPO-TA) defluorination by UV/sulfite/iodide system. Request PDF. [Link]

-

Wikipedia. (n.d.). Grease (lubricant). [Link]

-

Chemours. (n.d.). Product Overview - Krytox. [Link]

-

ACS Publications. (2017). First Report on the Occurrence and Bioaccumulation of Hexafluoropropylene Oxide Trimer Acid: An Emerging Concern. Environmental Science & Technology. [Link]

-

Wikipedia. (n.d.). Hexafluoropropylene oxide. [Link]

-

ResearchGate. (n.d.). Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. Request PDF. [Link]

-

ACS Publications. (n.d.). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. Environmental Science & Technology. [Link]

-

DuPont. (2016). DuPont™ Krytox®. [Link]

-

Alfa Chemical. (n.d.). Perfluoro (2,5, 8- trimethyl -3, 6, 9- trioxadecanoic) asid Cas 65294-16-8. [Link]

-

National Institutes of Health. (n.d.). Hexafluoropropene oxide trimer. PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Hexafluoropropene Trimer: Synthesis and Properties. [Link]

-

Bearing Works. (n.d.). DuPont™ Krytox® Performance Lubricants Product Overview. [Link]

-

Chemours. (n.d.). Hexafluoropropylene Oxide (HFPO). [Link]

-

Szczecin University of Technology. (2007). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. [Link]

-

National Institutes of Health. (n.d.). Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate. PubChem. [Link]

Sources

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. Introduction to perfluoropolyether (PFPE)_News_CHEMWELLS [chemwells.com]

- 3. Krytox - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. US8916666B2 - Hexafluoropropylene oxide polymer compositions and a method of preparing hexafluoropropylene oxide polymer using hexafluoropropylene oligomer - Google Patents [patents.google.com]

- 11. WO2009118348A2 - Polymerisation of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 12. Zhejiang Huanxin Fluoro Material Co.,Ltd. --Hexafluoropropylene Oxide Trimer 2641-34-1 [huanxinfluoro.com]

- 13. Hexafluoropropene oxide trimer | C9F18O3 | CID 102863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemours.com [chemours.com]

- 16. researchgate.net [researchgate.net]

- 17. jnsparrowchemical.com [jnsparrowchemical.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Toxicological Profile of Hexafluoropropene Oxide (HFPO) Trimer Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Hexafluoropropene oxide (HFPO) trimer derivatives represent a class of emerging per- and polyfluoroalkyl substances (PFAS) utilized as alternatives to legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA). This technical guide provides a comprehensive toxicological profile of these derivatives, with a primary focus on the most extensively studied compound, hexafluoropropene oxide trimer acid (HFPO-TA). Synthesizing data from a robust body of scientific literature, this document delves into the toxicokinetics, acute and chronic toxicity, organ-specific effects, and the underlying molecular mechanisms of HFPO-TA. Contrary to the intended safer profile, emerging evidence suggests that HFPO-TA exhibits significant toxicity, in some cases surpassing that of PFOA. This guide offers field-proven insights into experimental design for toxicological assessment, presents quantitative data in a comparative format, and visualizes key signaling pathways to provide a critical resource for researchers, scientists, and drug development professionals engaged in the evaluation of fluorinated compounds.

Introduction: The Rise of HFPO Trimer Derivatives as PFOA Alternatives

The widespread industrial application of per- and polyfluoroalkyl substances (PFAS) has been driven by their unique chemical properties, including thermal and chemical stability.[1] However, the environmental persistence and adverse health effects associated with legacy long-chain PFAS, such as PFOA, have led to their global phase-out.[1] This has necessitated the development of alternative fluorinated compounds, including shorter-chain PFAS and ether-containing PFAS like hexafluoropropene oxide (HFPO) derivatives.

HFPO trimer and its derivatives are used in the production of fluoropolymers and other specialty chemicals.[2] The most prominent of these is hexafluoropropene oxide trimer acid (HFPO-TA), which has become a focal point of toxicological research. This guide will primarily focus on the comprehensive toxicological profile of HFPO-TA, while also addressing the significant data gaps that exist for other HFPO trimer derivatives.

Toxicokinetics and Bioaccumulation of HFPO-TA

Understanding the absorption, distribution, metabolism, and excretion (ADME) of HFPO-TA is fundamental to assessing its toxicological risk.

Absorption and Distribution: Studies in male mice have shown that HFPO-TA is rapidly absorbed into the blood and tissues following oral or intravenous administration.[3] It exhibits a greater propensity for tissue distribution compared to PFOA.[3]

Metabolism and Excretion: HFPO-TA is poorly excreted, with studies showing only a small percentage eliminated in urine and feces over a 21-day period after oral exposure in mice.[3]

Bioaccumulation: A significant concern with HFPO-TA is its remarkable potential for bioaccumulation, particularly in the liver.[3][4] Toxicokinetic modeling suggests a significantly higher liver accumulation of HFPO-TA compared to PFOA under long-term, low-dose exposure scenarios.[3] This is attributed to a lower bile clearance rate and a higher liver partition coefficient.[3]

Systemic and Organ-Specific Toxicity of HFPO-TA

A growing body of evidence indicates that HFPO-TA induces a range of systemic and organ-specific toxicities.

Hepatotoxicity: A Primary Target Organ

The liver is a primary target for HFPO-TA toxicity.[4][5][6]

Key Findings:

-

Hepatomegaly and Necrosis: Studies in mice have demonstrated that oral exposure to HFPO-TA can lead to liver injury, including hepatomegaly (enlarged liver) and necrosis (cell death).[4][6]

-

Altered Liver Enzymes: Increased levels of alanine aminotransferase (ALT), a marker of liver damage, have been observed.[4][6]

-

Lipid Metabolism Disruption: HFPO-TA exposure has been shown to decrease total cholesterol and triglycerides in the liver in a dose-dependent manner.[4][6]

-

Mitochondrial Dysfunction: Oral exposure in mice has been found to disrupt mitochondrial function and biogenesis, leading to altered cell morphology and inflammatory responses in the liver.[5]

Comparative Toxicity: Evidence suggests that HFPO-TA may be a more potent hepatotoxin than PFOA, with liver injury observed at lower doses.[1]

Reproductive and Developmental Toxicity

HFPO-TA has been shown to exert significant adverse effects on reproductive and developmental processes.

Key Findings:

-

Reproductive Toxicity in Zebrafish: Exposure to HFPO-TA has been shown to inhibit the maturation of oocytes and sperm, reduce egg production and fertilization rates, and disrupt sex hormone homeostasis in adult zebrafish.[7][8] Interestingly, some of these reproductive toxicities in zebrafish were found to be reversible after a recovery period in clean water.

-

Developmental Toxicity in Zebrafish: In zebrafish embryos, HFPO-TA exposure has been linked to a decreased hatching rate and negative effects on normal development.[7]

-

Male Reproductive Toxicity in Mice: Prepubertal exposure to HFPO-TA in male mice has been shown to disrupt testicular function, decrease testosterone levels, and increase testicular apoptotic cells at a significantly greater potency than PFOA.[9] These effects were also observed to persist into adulthood.[9]

Cardiovascular Toxicity

Recent studies have highlighted the potential for HFPO-TA to induce cardiovascular toxicity.

Key Findings in Zebrafish Embryos:

-

Reduced Survival and Heart Rate: Exposure to HFPO-TA resulted in a significant reduction in larval survival and heart rate.

-

Abnormal Vascular Development: The compound was observed to induce abnormal sprouting angiogenesis and affect the expression of genes involved in the vascular endothelial growth factor (VEGF) pathway.

-

Hematopoietic System Effects: A significant decrease in the number of erythrocytes (red blood cells) was observed.

These findings suggest that HFPO-TA may not be a safe alternative to PFOA with respect to cardiovascular health.

Genotoxicity and Carcinogenicity Profile

The genotoxic and carcinogenic potential of HFPO-TA is a critical area of investigation.

Genotoxicity:

-

Current evidence suggests that HFPO-TA is not directly genotoxic. Standard in vitro genotoxicity assays have generally yielded negative results.

-

However, some studies indicate that PFAS, including HFPO-TA, can induce oxidative stress, which may indirectly lead to DNA damage. A cross-sectional study has suggested an association between HFPO-TA exposure and alterations in genomic stability biomarkers, such as relative telomere length.

Carcinogenicity:

-

While direct tumor formation has not been conclusively demonstrated in long-term animal studies with HFPO-TA, there are significant indicators of carcinogenic potential.

-

Transcriptomic analysis of the liver in mice exposed to HFPO-TA revealed significant alterations in genes related to chemical carcinogenesis.[4][6]

-

Protein levels of genes involved in carcinogenesis, such as AFP, p21, Sirt1, C-MYC, and PCNA, were significantly increased following HFPO-TA exposure.[4][6]

-

The primary proposed mechanism for the carcinogenicity of HFPO-TA is non-genotoxic, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).

Mechanisms of Toxicity

The toxic effects of HFPO-TA are thought to be mediated through several molecular pathways.

PPARα Activation

A key mechanism underlying the hepatotoxicity and potential carcinogenicity of HFPO-TA is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[6] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism. Its activation by xenobiotics can lead to peroxisome proliferation, altered gene expression related to fatty acid oxidation, and ultimately, liver tumors in rodents.

Diagram: Simplified PPARα Signaling Pathway

Caption: Activation of PPARα by HFPO-TA, leading to altered gene expression and potential hepatotoxicity.

Oxidative Stress

Several studies have indicated that HFPO-TA exposure can induce oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This can result in cellular damage and contribute to various toxicological endpoints.

Endocrine Disruption

HFPO-TA has been shown to possess endocrine-disrupting properties. It exhibits a higher binding affinity for estrogen receptors (ERα and ERβ) compared to PFOA.[7][8] This interaction can interfere with normal hormone signaling and contribute to the observed reproductive and developmental toxicities.

Toxicological Profile of Other HFPO Trimer Derivatives: A Data Gap

While the toxicological database for HFPO-TA is expanding, there is a significant lack of publicly available data on other derivatives of the hexafluoropropene oxide trimer, such as its esters (e.g., methyl or ethyl esters).

Safety Data Sheets (SDS) for "Trimers of hexafluoropropene" provide general hazard classifications, indicating that the substance may be a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] It is also listed as causing skin and eye irritation and may cause respiratory irritation.[10][11][12] However, these SDSs do not provide detailed toxicological studies or quantitative data on specific endpoints for these other derivatives. This lack of information is a critical data gap that hinders a comprehensive risk assessment of the entire class of HFPO trimer derivatives.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are crucial for monitoring HFPO trimer derivatives in various matrices.

Primary Technique:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary analytical technique for the detection and quantification of HFPO-TA.[13] It offers high sensitivity and selectivity, allowing for the measurement of these compounds at trace levels in complex environmental and biological samples.[13]

Other Techniques:

-

High-Resolution Mass Spectrometry (HRMS): HRMS is valuable for the structural elucidation and identification of novel PFAS, including HFPO trimer derivatives.[13]

-